molecular formula C15H15BrClN3OS B2591656 5-bromo-2-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide CAS No. 1788844-47-2

5-bromo-2-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2591656
CAS No.: 1788844-47-2
M. Wt: 400.72
InChI Key: HJKAWQTVAMOOIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide (CAS# 1788844-47-2) is a high-value chemical tool for neuroscience and pharmacology research. It belongs to the class of N-(thiazol-2-yl)-benzamide analogs, which constitute the first known class of selective negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor . This compound acts as a state-dependent channel blocker, exerting its effect by targeting the transmembrane and/or intracellular domains of the receptor, leading to noncompetitive antagonism of Zn2+-induced signaling . With an established IC50 in the low micromolar range (1–3 μM), it provides researchers with a potent means to inhibit ZAC function . Its primary research value lies in its selectivity; it shows no significant off-target activity at other classical Cys-loop receptors, including 5-HT3A, nicotinic acetylcholine, GABAA, and glycine receptors, making it an exceptional pharmacological probe . This selectivity is critical for elucidating the poorly understood physiological roles of ZAC, which is proposed to be a sensor for endogenous zinc, copper, and protons, and may play a role in immune function . The molecular formula is C15H15BrClN3OS, and it has a molecular weight of 400.7 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-bromo-2-chloro-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrClN3OS/c16-10-3-4-13(17)12(8-10)14(21)19-9-11-2-1-6-20(11)15-18-5-7-22-15/h3-5,7-8,11H,1-2,6,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKAWQTVAMOOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 5-bromo-2-chlorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Thiazole Moiety: The thiazole ring is introduced by reacting the benzamide with a thiazole derivative under appropriate conditions, such as using a base like sodium hydride in a polar aprotic solvent.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed by reacting the intermediate with a suitable pyrrolidine derivative, often under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzamide core can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiazole and pyrrolidine moieties can undergo oxidation and reduction reactions, respectively, to form various derivatives.

    Nucleophilic Addition: The carbonyl group in the benzamide can participate in nucleophilic addition reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

    Nucleophilic Addition: Reagents such as Grignard reagents and organolithium compounds are used under anhydrous conditions.

Major Products

The major products formed from these reactions include various substituted benzamides, oxidized thiazole derivatives, and reduced pyrrolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-bromo-2-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide is C₁₅H₁₅BrClN₃OS, with a molecular weight of 400.7 g/mol. The compound contains a thiazole moiety, which is known for its versatility in medicinal applications, particularly in drug development targeting various diseases.

Anticonvulsant Activity

Research has demonstrated that thiazole-containing compounds exhibit significant anticonvulsant properties. For instance, studies on thiazole-integrated pyrrolidinones have shown promising results in reducing seizure activity, with specific compounds achieving high protective indices against seizures induced by pentylenetetrazole (PTZ) . The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole and pyrrolidine rings can enhance anticonvulsant efficacy .

Anticancer Properties

The anticancer potential of this compound can be inferred from studies involving thiazole derivatives. For example, several thiazole-based compounds have been synthesized and tested against various cancer cell lines, demonstrating selective cytotoxicity and apoptosis induction . The presence of the thiazole moiety often correlates with enhanced activity against specific cancer types, such as glioblastoma and melanoma .

Antibacterial Activity

Thiazole derivatives have also been reported to possess antibacterial properties. Compounds similar to this compound have shown effectiveness against a range of bacterial strains, including those resistant to conventional antibiotics . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study 1: Anticonvulsant Screening

A series of thiazole-based pyrrolidinones were synthesized and screened for anticonvulsant activity. Among these, one compound exhibited an ED₅₀ value significantly lower than standard anticonvulsants, indicating superior efficacy . This highlights the potential of thiazole derivatives in developing new treatments for epilepsy.

Case Study 2: Anticancer Evaluation

In a study evaluating the anticancer effects of various thiazole derivatives on human cancer cell lines, compounds containing the thiazole ring showed IC₅₀ values in the low micromolar range against multiple types of cancer cells . This suggests that compounds like this compound could be further explored for their therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

    Pathways Involved: The pathways involved depend on the specific biological context. In cancer cells, it may induce apoptosis by activating pro-apoptotic pathways or inhibiting anti-apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The compound shares core features with several benzamide and thiazole-containing analogs (Table 1). Key structural variations include:

  • Halogenation Patterns : Unlike nitazoxanide derivatives (e.g., N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide), which feature chloro and fluoro substituents , the target compound incorporates bromo and chloro groups. Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems.
  • Heterocyclic Linkers: The pyrrolidine-thiazole linker in the target compound contrasts with morpholinomethyl, piperazinyl, or pyridinyl groups in analogs like 4d and 4e (). These variations influence solubility and conformational flexibility.
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula* Molecular Weight (g/mol) Substituents on Benzamide/Thiazole Melting Point (°C) Key Biological Notes Reference
Target Compound C₁₆H₁₆BrClN₃OS ~428.7 (estimated) 5-Br, 2-Cl; thiazol-2-yl-pyrrolidine Not reported Hypothesized enzyme inhibition
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C₁₀H₅ClF₂N₂OS 274.7 2,4-diF; 5-Cl-thiazole Not reported PFOR enzyme inhibitor
4d () C₂₄H₂₃Cl₂N₃O₂S 504.4 3,4-diCl; morpholinomethyl-pyridine White solid Potential antimicrobial
4e () C₂₅H₂₆Cl₂N₄OS 525.5 3,4-diCl; piperazinyl-pyridine Yellow solid Undisclosed bioactivity
11a () C₂₃H₂₃FN₆O₂S 484.2 Urea; 3-F-phenyl, piperazinyl Not reported Kinase inhibition candidate

*Molecular formulas and weights are derived from reported data or estimated using chemical databases.

Physicochemical Properties

  • Melting Points : Analogs like 4d and 4e () are reported as white or yellow solids, suggesting moderate thermal stability. The target compound’s melting point is unreported but likely influenced by its bulky pyrrolidine-thiazole substituent.
  • Spectral Data : HRMS and NMR data for analogs (e.g., 4d–4i ) confirm structural integrity through characteristic peaks for aromatic protons, amide NH signals (~8–10 ppm in ¹H NMR), and carbon environments . Similar analytical methods would apply to the target compound.

Biological Activity

5-bromo-2-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide is a complex organic compound notable for its potential biological activity, particularly in the fields of antimicrobial and anticancer research. This compound features a unique combination of functional groups, including bromine, chlorine, and a thiazole moiety, which contribute to its biological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C13H13BrClN3OS
Molecular Weight 356.68 g/mol

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In studies involving various cancer cell lines, particularly A549 human lung adenocarcinoma cells, these compounds demonstrated potent cytotoxic effects. For example, derivatives with specific structural modifications showed enhanced activity compared to standard chemotherapeutic agents like cisplatin .

Case Study: A549 Cell Line

In an experimental setup, the compound was tested at a concentration of 100 µM for 24 hours. The viability of A549 cells was assessed using the MTT assay, revealing that certain derivatives significantly reduced cell viability while exhibiting lower toxicity in non-cancerous cells .

Antimicrobial Activity

The compound's thiazole component suggests potential antimicrobial properties. Similar thiazole-containing compounds have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, indicating that this compound could be a candidate for further antimicrobial studies .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The structural components, particularly the thiazole ring and the benzamide moiety, are crucial for binding affinity and specificity. This interaction may inhibit enzyme activity or modulate receptor functions, contributing to its anticancer and antimicrobial activities.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Biological Activity
5-bromo-2-chloro-N-cyclohexylbenzamideModerate anticancer activity
5-bromo-2-chloro-N-isopropylbenzamideLow antimicrobial activity
5-bromo-2-chloro-N-(thiazolyl)benzamideSignificant anticancer and antimicrobial properties

The presence of the thiazole ring in our target compound enhances its biological activity compared to other benzamide derivatives lacking this feature.

Q & A

Q. Key factors affecting yield :

  • Solvent choice : Polar aprotic solvents (e.g., pyridine) enhance nucleophilicity of the amine.
  • Temperature : Prolonged room-temperature reactions prevent thermal decomposition of sensitive intermediates.
  • Stoichiometry : Equimolar ratios minimize side products (e.g., dimerization).

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Amide couplingPyridine, RT, 12 h65–75
RecrystallizationCH₃OH, slow evaporation90–95% purity

Basic: How is the molecular structure characterized, and what intermolecular interactions stabilize its crystal packing?

Methodological Answer:
Characterization techniques :

  • X-ray crystallography confirms bond lengths, angles, and torsional conformations. For example, the amide group adopts a planar geometry due to resonance stabilization .
  • Hydrogen bonding : Classical N–H···N hydrogen bonds form centrosymmetric dimers (e.g., N1–H1···N2 in , Table 1). Non-classical C–H···O/F interactions further stabilize the crystal lattice .

Q. Key stabilizing interactions :

  • Intermolecular H-bonds : Critical for dimerization (e.g., N–H···N with d = 2.05 Å).
  • Van der Waals forces : Aromatic stacking between thiazole and benzene rings enhances packing efficiency.

Advanced: How can computational methods like quantum chemical calculations optimize synthesis or predict bioactivity?

Methodological Answer:
Quantum chemical modeling (e.g., DFT) predicts reaction pathways and transition states:

Reaction path search : Identifies energetically favorable intermediates (e.g., amide anion formation) .

Solvent effects : COSMO-RS models simulate solvent interactions to optimize reaction media .

Bioactivity prediction : Docking studies (e.g., AutoDock Vina) assess binding to target enzymes like PFOR, a key target in anaerobic metabolism .

Case study : ICReDD’s workflow combines computational screening with experimental validation, reducing trial-and-error in reaction optimization .

Advanced: How can researchers address discrepancies in reported biological activity data?

Methodological Answer:
Root causes of contradictions :

  • Enzyme source variability : PFOR isoforms differ across organisms (e.g., human vs. bacterial).
  • Assay conditions : pH, cofactors (e.g., CoA), or reducing agents (e.g., dithiothreitol) alter activity .

Q. Resolution strategies :

Standardized assays : Use identical enzyme batches and buffer conditions.

Control compounds : Include nitazoxanide (a structurally related PFOR inhibitor) as a positive control .

Structural analogs : Synthesize derivatives to isolate SAR trends (e.g., substituent effects on thiazole or pyrrolidine moieties) .

Basic: What safety protocols are recommended for handling this compound during synthesis?

Methodological Answer:
Critical precautions :

  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., pyridine, SOCl₂) .
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Q. Table 2: Hazard Classification (GHS)

Hazard ClassSignal WordPrecautionary StatementsReference
Acute toxicity (oral)WarningAvoid inhalation/ingestion

Advanced: How can structural modifications enhance solubility or bioavailability?

Methodological Answer:
Strategies :

Polar group incorporation : Introduce hydroxyl or amine substituents to improve aqueous solubility (e.g., replacing chloro with methoxy groups) .

Prodrug design : Mask the amide as an ester (hydrolyzed in vivo) .

Co-crystallization : Use co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates .

Q. Experimental validation :

  • LogP measurements : Compare partition coefficients (octanol/water) of derivatives.
  • In vitro permeability assays : Caco-2 cell models assess intestinal absorption.

Advanced: What analytical techniques resolve structural ambiguities in derivatives?

Methodological Answer:
Techniques :

2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations, resolving regiochemistry (e.g., thiazole vs. pyrrolidine substitution patterns) .

High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., distinguishing Br/Cl isotopic patterns).

X-ray powder diffraction (XRPD) : Detects polymorphic forms affecting bioavailability.

Case study : used X-ray crystallography to confirm hydrogen-bonded dimers, resolving packing ambiguities .

Advanced: How does the compound’s conformation influence its mechanism of action?

Methodological Answer:
Key insights :

  • Amide group geometry : Planar conformation facilitates hydrogen bonding with PFOR’s active site (e.g., interaction with Arg residues) .
  • Thiazole ring orientation : π-π stacking with coenzyme FAD enhances binding affinity.

Q. Experimental validation :

  • Mutagenesis studies : Replace PFOR residues (e.g., Arg→Ala) to test binding dependencies.
  • Molecular dynamics simulations : Track conformational changes during enzyme inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.